(2S)-1-Sulfanylheptan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Sulfanylheptan-2-OL is an organic compound with a molecular formula of C7H16OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a heptane backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Sulfanylheptan-2-OL can be achieved through several methods. One common approach involves the reaction of 1-heptene with hydrogen sulfide (H2S) in the presence of a catalyst to form 1-heptanethiol. This intermediate is then subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide (H2O2) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-pressure hydrogenation and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Sulfanylheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Alkanes
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
(2S)-1-Sulfanylheptan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (2S)-1-Sulfanylheptan-2-OL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-Sulfanylheptan-2-OL: The enantiomer of (2S)-1-Sulfanylheptan-2-OL with similar chemical properties but different biological activities.
1-Sulfanylheptane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Heptanol: Lacks the thiol group, leading to distinct chemical behavior and uses.
Uniqueness
This compound is unique due to its combination of thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it valuable in asymmetric synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
82542-28-7 |
---|---|
Molekularformel |
C7H16OS |
Molekulargewicht |
148.27 g/mol |
IUPAC-Name |
(2S)-1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-2-3-4-5-7(8)6-9/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
IWQOEJXXWNYAPV-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCC[C@@H](CS)O |
Kanonische SMILES |
CCCCCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.